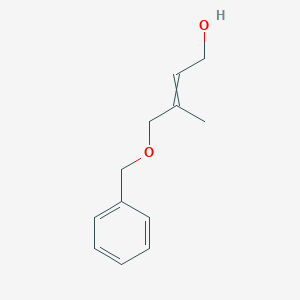
3-Methyl-4-phenylmethoxybut-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol is an organic compound with the molecular formula C12H16O2. It is a colorless oil that is used in various chemical reactions and research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol typically involves the reaction of 3-methyl-2-buten-1-ol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or alkane, depending on the reducing agent used.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol is used in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The benzyloxy group can also influence the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-3-Methyl-4-(benzyloxy)-2-butenoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
(2Z)-3-Methyl-4-(benzyloxy)-2-butenoic-d3 acid methyl ester: A deuterated analog used in isotopic labeling studies.
(2Z)-benzyloxy-3,4-dimethyl-2-octenyl chloride: Similar structure but with a chloride group instead of a hydroxyl group.
Uniqueness
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol is unique due to its specific combination of a benzyloxy group and a buten-1-ol structure. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
3-methyl-4-phenylmethoxybut-2-en-1-ol |
InChI |
InChI=1S/C12H16O2/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-7,13H,8-10H2,1H3 |
InChI-Schlüssel |
XMVUEHYAOORWLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCO)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















